molecular formula C8H10N2O3 B151269 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester CAS No. 136309-08-5

6-Methoxy-2-pyrazinecarboxylic acid ethyl ester

Cat. No. B151269
M. Wt: 182.18 g/mol
InChI Key: JYOGJLQLLUNMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-pyrazinecarboxylic acid ethyl ester is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of pyrazinecarboxylic acid, which is a heterocyclic compound that has various biological activities. The compound has been synthesized using different methods, and its potential applications in scientific research have been explored.

Mechanism Of Action

The mechanism of action of 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. It has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which play a crucial role in the pathogenesis of various diseases.

Biochemical And Physiological Effects

6-Methoxy-2-pyrazinecarboxylic acid ethyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has also been found to reduce inflammation and oxidative stress in cells. Additionally, it has been shown to have a protective effect on the liver and other organs.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester in lab experiments include its ability to inhibit the growth of cancer cells and its anti-inflammatory and antioxidant properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the exploration of the compound's potential use as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in treating various diseases.
Conclusion:
In conclusion, 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester is a chemical compound that has potential applications in scientific research. The compound has been synthesized using various methods, and its biological activities have been extensively studied. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties and has potential use as a diagnostic tool for cancer and other diseases. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in treating various diseases.

Synthesis Methods

The synthesis of 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester can be achieved using various methods. One of the most common methods is the reaction of 2,6-dichloropyrazine with potassium ethoxide followed by the addition of methyl iodide and ethyl chloroformate. The resulting compound is then hydrolyzed with sodium hydroxide to obtain 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester.

Scientific Research Applications

6-Methoxy-2-pyrazinecarboxylic acid ethyl ester has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. The compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.

properties

CAS RN

136309-08-5

Product Name

6-Methoxy-2-pyrazinecarboxylic acid ethyl ester

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 6-methoxypyrazine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-9-5-7(10-6)12-2/h4-5H,3H2,1-2H3

InChI Key

JYOGJLQLLUNMRY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=CC(=N1)OC

Canonical SMILES

CCOC(=O)C1=CN=CC(=N1)OC

Origin of Product

United States

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